molecular formula C23H20N2O4 B2410458 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 921890-35-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Numéro de catalogue B2410458
Numéro CAS: 921890-35-9
Poids moléculaire: 388.423
Clé InChI: HKAJMZRELUHPNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is also known as EB-104 or Edivoxetine, a pharmaceutical compound developed by Eli Lilly and Company for the treatment of depression and attention-deficit hyperactivity disorder.

Applications De Recherche Scientifique

Conformational Studies

Research into the structural properties of dibenzo[b,f]heteroepin drugs, which share structural motifs with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide, has revealed insights into their solid-state conformational parameters. Studies have focused on understanding the conformational characteristics essential for interaction with receptor sites. For instance, investigations into the crystal structures of related compounds have provided valuable data on the dihedral angles, conformation of the seven-membered ring, and overall structural features critical for biological activity (Bandoli & Nicolini, 1982).

Antitumor Activity

Derivatives of dibenzo[b,f]oxepin have been explored for their antitumor activities. New compounds isolated from natural sources, such as Bulbophyllum kwangtungense, have shown promising results against human tumor cell lines. This underscores the potential of dibenzo[b,f]oxepin derivatives in cancer research and their role as leads for developing novel antitumor agents (Wu, He, & Pan, 2006).

Chemical Synthesis and Drug Development

The chemical synthesis of methoxydibenzo[b,f]oxepines and their derivatives has been an area of significant interest. Innovations in synthetic methodologies have facilitated the development of new compounds with potential medicinal applications. For example, the use of sodium azide in reactions has opened avenues for accessing new substituted dibenzo[b,f]oxepines, which could be pivotal in discovering novel therapeutic agents (Krawczyk et al., 2016).

Lipid-Lowering Profile

The exploration of dibenzoxazepine derivatives for their lipid-lowering effects in rodents has provided insights into potential therapeutic uses. Studies have shown that certain dibenzoxazepine derivatives can reduce serum total cholesterol and triglycerides, suggesting their utility in managing hyperlipidemia and associated cardiovascular risks (Wada et al., 1981).

Novel Materials and Physical Properties

The unique structural features of dibenzo[b,f][1,4]oxazepin derivatives have attracted interest not only for pharmaceutical applications but also for the development of novel materials with unusual physical properties. Research into the heterocyclic systems related to this compound has highlighted their potential in material science, particularly in the construction of heteropropellanes (Konstantinova et al., 2020).

Mécanisme D'action

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential therapeutic applications in conditions related to dopamine function, such as depression and attention-deficit hyperactivity disorder.

Propriétés

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-25-18-9-5-7-11-21(18)29-20-13-12-15(14-17(20)23(25)27)24-22(26)16-8-4-6-10-19(16)28-2/h4-14H,3H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAJMZRELUHPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.